1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid
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Overview
Description
1H-pyrrolo[3,2-c]pyridin-4-amine; trifluoroacetic acid is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of trifluoroacetic acid enhances its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[3,2-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with suitable amines in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 1H-pyrrolo[3,2-c]pyridin-4-amine may involve large-scale batch reactions using automated reactors. The process typically includes the purification of the final product through crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1H-pyrrolo[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1H-pyrrolo[3,2-c]pyridin-4-amine; trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
1H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atom, leading to distinct chemical properties.
Uniqueness
1H-pyrrolo[3,2-c]pyridin-4-amine; trifluoroacetic acid is unique due to its specific structural arrangement and the presence of trifluoroacetic acid, which enhances its stability and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8F3N3O2 |
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Molecular Weight |
247.17 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H7N3.C2HF3O2/c8-7-5-1-3-9-6(5)2-4-10-7;3-2(4,5)1(6)7/h1-4,9H,(H2,8,10);(H,6,7) |
InChI Key |
AEOPPNAKQZSFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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